3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromo-4-fluorobenzaldehyde and thiophene-2-carboxylic acid.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions using 4-fluorothiophenol and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can yield products with reduced functional groups, such as the conversion of the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with m-CPBA can produce sulfoxides.
Scientific Research Applications
3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluorophenyl group may enhance binding affinity and specificity through interactions with hydrophobic pockets or aromatic residues.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene: Lacks the bromomethyl group, which may affect its reactivity and applications.
5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene: Lacks the bromomethyl group, potentially altering its chemical behavior and biological activity.
3-(Bromomethyl)-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene: Similar structure but with different substitution patterns, leading to variations in reactivity and properties.
Uniqueness
The presence of both bromomethyl and fluorophenyl groups in 3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene makes it unique compared to other benzothiophene derivatives
Biological Activity
3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromomethyl group, fluorine atoms, and a phenyl sulfanyl moiety. This compound's molecular formula is C15H12BrF2S2, with a molecular weight of approximately 371.26 g/mol. The combination of these functional groups suggests potential biological activities, particularly in the realm of drug development and therapeutic applications.
The compound's reactivity is influenced by the electrophilic nature of the bromomethyl group and the electron-withdrawing effects of the fluorine atoms. These characteristics may enhance its interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, its activity was assessed using the sulforhodamine B (SRB) assay on human breast cancer cell lines (MCF-7), showing moderate antiproliferative effects with IC50 values comparable to other known anticancer agents.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways.
- Inhibition of Enzymatic Activity : There is evidence that this compound can inhibit specific enzymes involved in inflammatory pathways, which may contribute to its therapeutic potential in diseases characterized by chronic inflammation.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoro-2-(4-fluorophenyl)benzothiophene | Contains fluorine and phenyl groups | Lacks bromomethyl group |
3-Bromomethylbenzothiophene | Brominated benzothiophene | No fluorine substituent |
4-Fluorobenzenesulfonamide | Sulfonamide derivative with fluorine | Different functional group |
Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate | Similar brominated structure | Contains a carboxylate group |
The unique combination of both bromomethyl and fluorinated groups along with a sulfanyl moiety enhances its reactivity and biological activity compared to other similar compounds.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antiproliferative Effects : In one study, researchers evaluated the antiproliferative activity of various derivatives of benzothiophene, including this compound. The results indicated that modifications to the sulfanyl moiety significantly impacted cytotoxicity, emphasizing the importance of structural optimization in drug design.
- Antimicrobial Testing : Another case study focused on testing this compound against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, suggesting that this compound could serve as a lead for developing new antimicrobial agents.
Properties
CAS No. |
820975-37-9 |
---|---|
Molecular Formula |
C15H9BrF2S2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
3-(bromomethyl)-5-fluoro-2-(4-fluorophenyl)sulfanyl-1-benzothiophene |
InChI |
InChI=1S/C15H9BrF2S2/c16-8-13-12-7-10(18)3-6-14(12)20-15(13)19-11-4-1-9(17)2-5-11/h1-7H,8H2 |
InChI Key |
BIQOOVSPQQTNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C3=C(S2)C=CC(=C3)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.